1h-Furo[3,2-g]indazole chemical structure and properties
1h-Furo[3,2-g]indazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the chemical structure and known properties of 1h-Furo[3,2-g]indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its structural characterization and provides a comparative context based on the broader indazole and furo-indazole families. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the informational gaps and potential areas for future investigation.
Introduction
1h-Furo[3,2-g]indazole is a polycyclic aromatic heterocycle featuring a fused furan, benzene, and pyrazole ring system. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a furan ring to the indazole nucleus introduces additional structural and electronic features that may modulate its pharmacological profile. This guide focuses specifically on the 1h-Furo[3,2-g]indazole isomer, identified by the Chemical Abstracts Service (CAS) Number 218596-82-8.[1]
Chemical Structure and Isomerism
The core structure of 1h-Furo[3,2-g]indazole consists of a furan ring fused to the 'g' face of an indazole moiety. The "1h" designation indicates that the proton on the pyrazole ring is located at the N1 position.
Molecular Formula: C₉H₆N₂O
Canonical SMILES: C1=CC2=C(C=C1)C3=C(NN=C3)OC=C2
Isomeric Context: It is crucial to distinguish 1h-Furo[3,2-g]indazole from its other furo-indazole isomers, such as furo[2,3-g]indazole and furo[3,2-f]indazole, as the position of the furan ring and the nitrogen atoms significantly influences the molecule's chemical and biological properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 218596-82-8 | [1] |
| Molecular Formula | C₉H₆N₂O | - |
| Molecular Weight | 158.16 g/mol | - |
Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is required for a complete physicochemical profile.
Synthesis and Spectroscopic Data
As of the date of this publication, specific, peer-reviewed synthetic protocols and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1h-Furo[3,2-g]indazole have not been identified in a comprehensive search of scientific literature.
For researchers interested in the synthesis of this class of compounds, general synthetic strategies for indazole and furo-indazole derivatives may provide a starting point. Common methods for indazole synthesis often involve the cyclization of ortho-substituted anilines or the reaction of hydrazines with appropriate precursors. The construction of the fused furan ring would likely involve a subsequent annulation step.
Biological and Pharmacological Properties
There is currently a lack of specific data on the biological activity and pharmacological properties of 1h-Furo[3,2-g]indazole. However, the broader class of indazole derivatives has been extensively studied and is known to exhibit a range of activities, including:
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Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, making them valuable in oncology research.
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Anti-inflammatory Activity: Some indazole derivatives have demonstrated anti-inflammatory effects.
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Serotonin Receptor Antagonism: Certain indazoles act as antagonists at serotonin receptors, with applications in managing nausea and vomiting.
The unique electronic distribution and steric profile of the furo[3,2-g] fusion may confer novel biological activities, warranting further investigation.
Experimental Protocols and Future Directions
The absence of detailed experimental protocols for the synthesis and evaluation of 1h-Furo[3,2-g]indazole represents a significant knowledge gap. The following outlines a potential workflow for future research on this compound.
Figure 1. A generalized experimental workflow for the synthesis and biological evaluation of 1h-Furo[3,2-g]indazole.
Conclusion
1h-Furo[3,2-g]indazole represents an under-explored area within the broader and pharmacologically significant class of indazole derivatives. While its fundamental chemical identity has been established through its CAS registry, a comprehensive understanding of its chemical properties, synthetic accessibility, and biological potential awaits dedicated experimental investigation. This technical guide serves to consolidate the currently available information and to highlight the opportunities for future research into this intriguing heterocyclic system. The methodologies and biological activities associated with other indazole and furo-indazole analogs provide a rational basis for initiating such studies.
